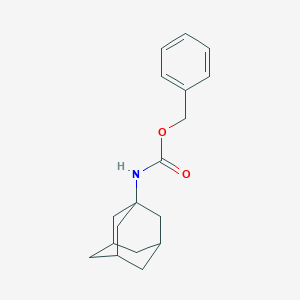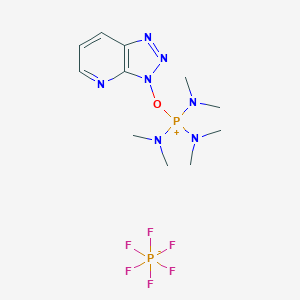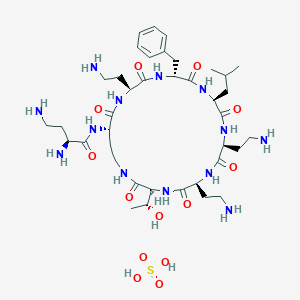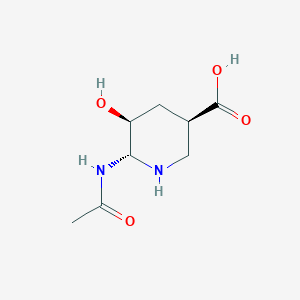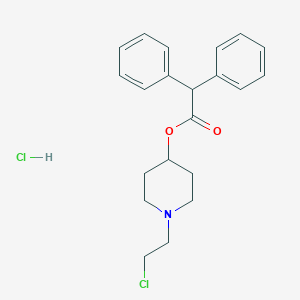
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. In
Wirkmechanismus
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride acts as a competitive antagonist of adenosine A1 receptors by binding to the receptor site and preventing the binding of adenosine. Adenosine is an endogenous ligand that binds to adenosine receptors and regulates their activity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can modulate the activity of neurons and other cells that express these receptors.
Biochemische Und Physiologische Effekte
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the inhibitory effects of adenosine on synaptic transmission in the hippocampus, which is a brain region involved in learning and memory. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has also been shown to reduce the infarct size in a model of cerebral ischemia, which is a condition characterized by reduced blood flow to the brain. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the severity of seizures in a model of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has several advantages for lab experiments. First, it is a highly selective antagonist of adenosine A1 receptors, which allows researchers to specifically target these receptors without affecting other adenosine receptors or other neurotransmitter systems. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a well-established mechanism of action and has been extensively studied in various experimental models, which allows researchers to compare their results with previous studies. However, there are also some limitations to the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in lab experiments. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in scientific research. First, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness, which is an area of active research. Third, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine and glutamate, which could provide insight into the mechanisms underlying complex behaviors and cognitive processes. Finally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to develop new drugs that target adenosine A1 receptors for the treatment of various disorders.
Synthesemethoden
The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 1-(2-chloroethyl)piperidine with 4-hydroxydiphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride.
Wissenschaftliche Forschungsanwendungen
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of biological functions including cardiovascular regulation, neurotransmission, inflammation, and immune response. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is a potent and selective antagonist of adenosine A1 receptors, which are predominantly expressed in the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can help researchers to better understand the role of these receptors in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
130817-72-0 |
|---|---|
Produktname |
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride |
Molekularformel |
C21H25Cl2NO2 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |
InChI-Schlüssel |
ZZTCNNZHOWDRPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Kanonische SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Synonyme |
4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



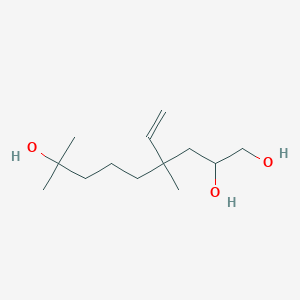
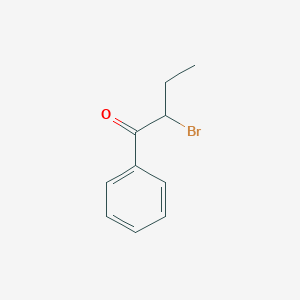
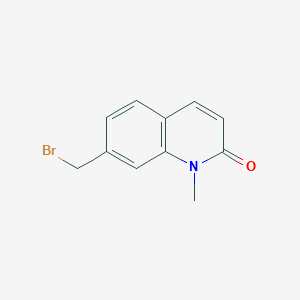
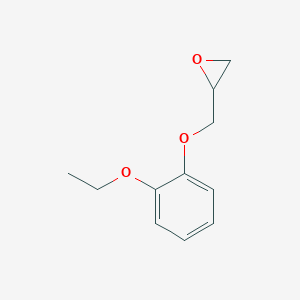
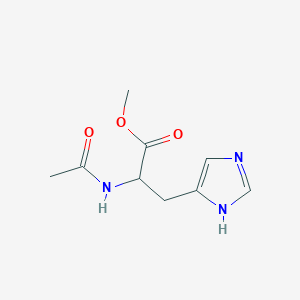
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

